Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a butanedioate moiety. The molecular formula of this compound is , and its systematic name reflects the presence of dimethyl ester groups attached to a butanedioic acid backbone. The pyrrole ring contributes to the compound's potential biological activity, making it of interest in various fields such as medicinal chemistry and agrochemicals.
These reactions highlight the versatility of this compound in synthetic organic chemistry.
Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate exhibits notable biological activities due to its structural features. Compounds containing pyrrole rings are often associated with various pharmacological effects, including:
The specific biological activities of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate require further investigation to fully elucidate its potential therapeutic applications.
The synthesis of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate can be achieved through several methods:
These synthetic routes are crucial for producing this compound in a laboratory setting for further research.
Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate has potential applications in various fields:
The exploration of these applications is ongoing and may lead to significant advancements in these industries.
Interaction studies involving Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate focus on understanding how this compound interacts with biological targets. Key areas include:
Such studies are essential for assessing the safety and efficacy of the compound in potential applications.
Several compounds share structural similarities with Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dimethyl malonate | Contains two ester groups | Commonly used in organic synthesis |
4-Methylpyrrole | Pyrrole ring with a methyl group | Exhibits distinct reactivity due to substitution |
3-Pyrrolinone | Pyrrole derivative with a carbonyl group | Different functional group leading to varied properties |
3,4-Dimethylpyridine | Pyridine ring with methyl substitutions | Different nitrogen heterocycle affecting reactivity |
Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate stands out due to its combination of a pyrrole moiety and butanedioate structure, which may confer unique biological activities not present in the other compounds listed. This uniqueness warrants further research into its properties and applications.